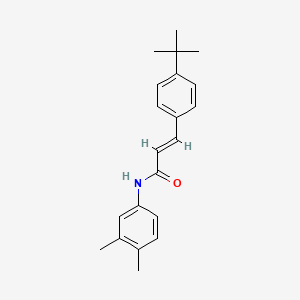
(2E)-3-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a propenamide group conjugated with a tert-butylphenyl and a dimethylphenyl group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-(tert-butyl)benzaldehyde and 3,4-dimethylaniline.
Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the amine intermediate.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base to form the desired propenamide compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the propenamide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (E)-3-[4-(METHYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE
- (E)-3-[4-(ETHYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (tert-butyl vs. methyl or ethyl).
- Chemical Properties: The presence of a tert-butyl group can influence the compound’s steric and electronic properties, potentially affecting its reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the unique structural features of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE can impart distinct advantages in specific contexts, such as enhanced stability or selectivity in biochemical assays.
This detailed overview provides a comprehensive understanding of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3,4-DIMETHYLPHENYL)-2-PROPENAMIDE, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H25NO |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H25NO/c1-15-6-12-19(14-16(15)2)22-20(23)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3,(H,22,23)/b13-9+ |
InChI Key |
JTIJBRJKYXSTRT-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















